Cas no 2171942-58-6 (2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-2-methylbutanoic acid)

2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-2-methylbutanoic acid structure
2171942-58-6 structure
Productnaam:2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-2-methylbutanoic acid
CAS-nummer:2171942-58-6
MF:C27H32N2O5
MW:464.553387641907
CID:6301570
PubChem ID:165516078

2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-2-methylbutanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-2-methylbutanoic acid
    • 2171942-58-6
    • 2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
    • EN300-1495610
    • Inchi: 1S/C27H32N2O5/c1-3-27(2,25(31)32)16-28-24(30)14-23(17-12-13-17)29-26(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,3,12-16H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
    • InChI-sleutel: SLEYVRSUDPKDQV-UHFFFAOYSA-N
    • LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NCC(C(=O)O)(C)CC)=O)C1CC1)=O

Berekende eigenschappen

  • Exacte massa: 464.23112213g/mol
  • Monoisotopische massa: 464.23112213g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 11
  • Complexiteit: 731
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 105Ų
  • XLogP3: 3.9

2-{3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-2-methylbutanoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1495610-5000mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1495610-500mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1495610-250mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1495610-10000mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1495610-50mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1495610-100mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
100mg
$2963.0 2023-09-28
Enamine
EN300-1495610-1000mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1495610-2500mg
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1495610-1.0g
2-{[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}-2-methylbutanoic acid
2171942-58-6
1g
$0.0 2023-06-05
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